molecular formula C18H17BrN4O2S B2529017 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide CAS No. 422287-91-0

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide

Cat. No.: B2529017
CAS No.: 422287-91-0
M. Wt: 433.32
InChI Key: LJHPNNCELDRYBW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazolinone class, characterized by a bicyclic core fused with a sulfur-containing substituent. Key structural features include:

  • Core: A 1,2,3,4-tetrahydroquinazolinone scaffold with a 6-bromo substituent and a 4-oxo group.
  • The molecular formula is C₁₉H₁₈BrN₃O₂S (exact weight: 452.3 g/mol), and its structure suggests applications in medicinal chemistry, particularly as a kinase or protease inhibitor due to the quinazolinone motif .

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c19-12-6-7-15-14(10-12)17(25)23(18(26)22-15)9-3-5-16(24)21-11-13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHPNNCELDRYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under acidic or basic conditions.

    Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

    Coupling with Pyridine Derivative: The final step involves coupling the quinazolinone derivative with a pyridine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thiocarbonyl groups, converting them to alcohols or thiols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyridine moiety can enhance its binding affinity to biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The quinazolinone scaffold is a common motif in many pharmacologically active compounds, and modifications to this structure could lead to new drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the pyridine moiety can enhance this binding through additional interactions.

Comparison with Similar Compounds

Core Modifications: Quinazolinone vs. Benzodiazole/Chromen

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazolinone 6-Br, 4-oxo, 2-sulfanylidene 452.3 Sulfur enhances reactivity
4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (35) Benzodiazole 4-Br, 2-oxo 460.0 Benzodiazole core lacks sulfur; increased rigidity
4-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl derivatives Chromen Fluoro substituents, 4-oxo ~589.1 Extended aromatic system; fluorines enhance lipophilicity

Key Insight: The quinazolinone core in the target compound offers a balance of flexibility and electrophilicity due to the sulfanylidene group, whereas benzodiazole and chromen analogs prioritize rigidity or extended conjugation .

Substituent Variations: Sulfur vs. Oxygen

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Weight (g/mol) Impact on Properties
Target Compound 2-sulfanylidene 4-oxo 452.3 Sulfur increases nucleophilic susceptibility
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide 2,4-dioxo 4-oxo ~515.5* Dioxo groups reduce electrophilicity
N-(2-thiazolyl)-benzenesulfonamide derivatives 2-thioxo N/A Varies Thiol groups improve metal coordination

Side Chain Modifications: Amide Linkers and Aromatic Groups

Compound Name Side Chain Structure Molecular Weight (g/mol) Pharmacological Implications
Target Compound N-(pyridin-2-yl)methyl butanamide 452.3 Pyridine enhances solubility and CNS penetration
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide N-methyl-N-pyridinylethyl benzamide 515.5 Bulky benzamide may reduce membrane permeability
(S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)-4-(methylthio)-2-(trifluoroacetamido)butanamide Hexyl-pyridinyl isoquinoline ~600.0* Long alkyl chain increases lipophilicity

Key Insight : The pyridin-2-ylmethyl group in the target compound optimizes solubility without excessive bulk, contrasting with benzamide or trifluoroacetamido derivatives that may hinder bioavailability .

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